molecular formula C8H8F3NO2S B13513751 2,2,2-Trifluoro-1-phenylethanesulfonamide

2,2,2-Trifluoro-1-phenylethanesulfonamide

Cat. No.: B13513751
M. Wt: 239.22 g/mol
InChI Key: JLSYAVTZZNWPIN-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-phenylethane-1-sulfonamide is a chemical compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-phenylethane-1-sulfonamide typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with sulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 2,2,2-trifluoro-1-phenylethane-1-sulfonamide may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-trifluoro-1-phenylethane-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonamide group play crucial roles in its reactivity and interactions. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated sulfonamides and phenylethane derivatives. Examples include:

Uniqueness

2,2,2-trifluoro-1-phenylethane-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the sulfonamide group makes it particularly interesting for various applications in research and industry .

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-phenylethanesulfonamide

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)7(15(12,13)14)6-4-2-1-3-5-6/h1-5,7H,(H2,12,13,14)

InChI Key

JLSYAVTZZNWPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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